Metoclopramide Hydrochloride

Catalog No.
S567562
CAS No.
7232-21-5
M.F
C14H25Cl2N3O3
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoclopramide Hydrochloride

CAS Number

7232-21-5

Product Name

Metoclopramide Hydrochloride

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride

Molecular Formula

C14H25Cl2N3O3

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2

InChI Key

KJBLQGHJOCAOJP-UHFFFAOYSA-N

SMILES

Array

solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, Cerucal, Dihydrochloride, Metoclopramide, Hydrochloride, Metoclopramide, Maxolon, Metaclopramide, Metoclopramide, Metoclopramide Dihydrochloride, Metoclopramide Hydrochloride, Metoclopramide Monohydrochloride, Metoclopramide Monohydrochloride, Monohydrate, Monohydrochloride, Metoclopramide, Primperan, Reglan, Rimetin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

The exact mass of the compound Metoclopramide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metoclopramide hydrochloride (CAS 7232-21-5) is a highly water-soluble benzamide derivative utilized extensively as a prokinetic and antiemetic agent. Procured primarily in its monohydrate form, the hydrochloride salt provides critical advantages in aqueous solubility, dissolution kinetics, and formulation versatility compared to its free base counterpart. Its established physicochemical profile—characterized by a weakly basic pKa of 9.47 and an exceptional aqueous solubility exceeding 1.4 g/mL—makes it the standard choice for both solid oral dosage forms and high-concentration intravenous admixtures, provided that its photolabile nature is strictly managed during manufacturing and storage[1].

Substituting metoclopramide hydrochloride with its free base or alternative antiemetics like domperidone fundamentally alters formulation viability and pharmacokinetic predictability. The free base exhibits severe pH-dependent solubility, dropping to approximately 190.5 µg/mL in neutral water, which precludes its use in standard physiological buffers without complex solubilization strategies [1]. Furthermore, utilizing the anhydrous hydrochloride salt instead of the stable monohydrate introduces high hygroscopicity risks, leading to uncontrolled moisture uptake and polymorphic conversion during storage [2]. Similarly, substituting with domperidone introduces severe bioavailability limitations (13-17%) due to poor aqueous solubility and extensive first-pass metabolism, making metoclopramide hydrochloride the mandatory selection for applications requiring rapid, predictable systemic absorption[3].

Aqueous Solubility and Formulation Capacity

Metoclopramide hydrochloride demonstrates an exceptional aqueous solubility profile compared to the metoclopramide free base. While the free base is highly pH-dependent—achieving only ~0.19 mg/mL (190.5 µg/mL) in distilled water and requiring acidic conditions to remain dissolved [2]—the hydrochloride salt achieves an intrinsic aqueous solubility of approximately 1.43 g/mL (1430 mg/mL)[1]. This >7000-fold increase in neutral-water solubility eliminates the need for aggressive cosolvents or acidic buffers in liquid formulations.

Evidence DimensionAqueous Solubility
Target Compound Data1.43 g/mL (1430 mg/mL)
Comparator Or Baseline~0.19 mg/mL (Metoclopramide Free Base in distilled water)
Quantified Difference>7000-fold higher solubility for the hydrochloride salt
ConditionsDistilled water / standard aqueous media at room temperature

Enables the direct formulation of high-concentration IV and oral liquid dosages without risking precipitation upon pH shifts.

Solid-State Stability and Polymorphic Control

Metoclopramide hydrochloride is commercially procured as a monohydrate due to its superior thermodynamic stability. Thermal and crystal structure analyses reveal that the anhydrous form lacks strong hydrogen bonding and exhibits less efficient crystal packing. Consequently, the anhydrate readily undergoes moisture-induced structural rearrangement, converting back to the monohydrate form under standard humidity [1]. The monohydrate form resists these transitions, maintaining a stable crystalline lattice.

Evidence DimensionSolid-State Moisture Stability
Target Compound DataStable crystalline lattice resisting polymorphic shifts (Monohydrate)
Comparator Or BaselineRapid moisture uptake and structural rearrangement (Anhydrate)
Quantified DifferenceComplete conversion of anhydrate to monohydrate under high humidity
ConditionsAmbient to high humidity storage conditions

Procuring the monohydrate form is critical to preventing weight-variance and physical instability during tablet compression and long-term storage.

Photolytic Degradation Kinetics

Metoclopramide hydrochloride requires strict photostability controls during handling and formulation. Under forced degradation testing, aqueous solutions of the compound exhibit significant photolability. While the drug remains relatively stable under standard thermal and neutral stress, photolytic degradation under sunlight exposure results in a 7.92% loss of active pharmaceutical ingredient [1]. This degradation profile necessitates specific light-resistant packaging protocols.

Evidence DimensionPhotolytic Decomposition Rate
Target Compound Data7.92% degradation under sunlight exposure
Comparator Or BaselineBaseline (0% degradation in light-protected conditions)
Quantified Difference~8% API loss under direct sunlight stress
ConditionsAqueous solution, forced photolytic degradation

Dictates the absolute necessity for light-resistant packaging (e.g., amber vials) and UV-shielded manufacturing environments to maintain API integrity.

Bioavailability Baseline vs. Alternative Antiemetics

When selecting a prokinetic agent, metoclopramide hydrochloride offers vastly superior absorption kinetics compared to domperidone. Domperidone's weakly basic nature and poor dissolution at higher intestinal pH levels restrict its oral bioavailability to a mere 13–17% [1]. In contrast, the high aqueous solubility of metoclopramide hydrochloride ensures rapid and near-complete dissolution, facilitating reliable systemic absorption and rapid onset of action without relying on complex micellar or cyclodextrin-based solubility enhancements[1].

Evidence DimensionOral Bioavailability / Dissolution Reliability
Target Compound DataRapid dissolution and high systemic absorption
Comparator Or Baseline13-17% oral bioavailability (Domperidone)
Quantified DifferenceMetoclopramide HCl bypasses the severe dissolution-rate limitations restricting domperidone
ConditionsStandard physiological gastrointestinal transit

Justifies the selection of metoclopramide HCl for acute prokinetic applications where rapid, predictable systemic exposure is mandatory.

High-Concentration Intravenous Admixtures

The 1.43 g/mL aqueous solubility of the hydrochloride salt allows for stable, low-volume IV formulations that would be impossible with the free base, making it the standard for injectable prokinetic manufacturing [1].

Solid Oral Dosage Manufacturing

Utilizing the thermodynamic stability of the monohydrate form ensures consistent powder flow, compressibility, and shelf-life without the risk of moisture-induced polymorphic conversion seen in the anhydrate [2].

Rapid-Onset Prokinetic Formulations

Capitalizing on the compound's superior dissolution profile compared to domperidone, metoclopramide hydrochloride is the preferred API for acute gastrointestinal motility disorders requiring immediate systemic absorption [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

353.1272971 Da

Monoisotopic Mass

353.1272971 Da

Heavy Atom Count

22

UNII

W1792A2RVD

Related CAS

5581-45-3
364-62-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (98.99%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiemetics; Dopamine Antagonists; Galactogogues; Gastrointestinal Agents

Pharmacology

Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

54143-57-6
7232-21-5

Wikipedia

Metoclopramide hydrochloride

FDA Medication Guides

GIMOTI
METOCLOPRAMIDE HYDROCHLORIDE
SPRAY, METERED;NASAL
EVOKE PHARMA INC
01/14/2021
SOLUTION;ORAL
WOCKHARDT BIO AG
04/08/2014
METOZOLV ODT
TABLET, ORALLY DISINTEGRATING;ORAL
SALIX PHARMS
02/28/2019
REGLAN
METOCLOPRAMIDE HYDROCHLORIDE
TABLET;ORAL
INJECTABLE;INJECTION
ANI PHARMS
HIKMA
08/29/2017
11/18/2010
REGLAN ODT
MEDA PHARMS
11/30/2011

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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